molecular formula C14H13BrO2 B066074 4-(Benzyloxy)-1-bromo-2-methoxybenzene CAS No. 171768-67-5

4-(Benzyloxy)-1-bromo-2-methoxybenzene

Cat. No. B066074
CAS RN: 171768-67-5
M. Wt: 293.15 g/mol
InChI Key: XNIVMZIZMUITKK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-bromo-2-methoxybenzene, commonly abbreviated as 4-BBrMOB, is an organic compound composed of a benzene ring with a bromo-substituted methoxy group attached to the fourth carbon. It is an important intermediate in the production of a variety of compounds, including pharmaceuticals, dyes, and other industrial chemicals. This compound has been studied extensively for its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Synthesis of complex molecules: This compound has been used as a precursor in the synthesis of various complex molecules. For instance, it was involved in the synthesis of 5-hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor of bioisosteric colchicine analogues (Shishov et al., 2014).

  • Study of lignin model compounds: In the context of biomass conversion and understanding lignin structure, 1-benzyloxy-4-hydroxybenzene, a related compound, was studied for its conversion in aqueous alkaline solutions under heat treatment (Alén, 1991).

  • Research in liquid crystal materials: Various monomers containing para-methoxyazobenzene as the mesogenic group were synthesized using related compounds. This research contributes to the development of new materials for liquid crystal displays and other applications (Wang et al., 2000).

  • Investigation of chiral liquid crystals: Studies on the synthesis of enantiopure trioxadecalin derived liquid crystals show the influence of the nature of the phenyl substituent on the mesogenic properties (Bertini et al., 2003).

  • Understanding pyrolysis mechanisms: The pyrolysis of methoxy substituted α-O-4 lignin dimeric model compounds, such as 1-(benzyloxy)-2-methoxybenzene, provides insight into lignin pyrolysis, which is crucial for biomass conversion technologies (Kim et al., 2014).

  • Synthesis of fragrances: The compound has been used in the synthesis of various fragrances, showcasing its application in the fragrance industry (Scrivanti et al., 2008).

  • Synthesis of electroactive polymers: Research on the electrosynthesis and spectroscopic characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes) indicates its potential application in electronics and materials science (Moustafid et al., 1991).

properties

IUPAC Name

1-bromo-2-methoxy-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVMZIZMUITKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514402
Record name 4-(Benzyloxy)-1-bromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171768-67-5
Record name 4-(Benzyloxy)-1-bromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-methoxyphenol (21 g), benzyl bromide (13.5 ml), potassium carbonate (21.4 g) and acetone (200 ml) was stirred at room temperature for 24 h. The insoluble materials were removed by filtration and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to give 4-benzyloxy-2-methoxybromobenzene (25 g) as an oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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